Chemical Scaffold Differentiation: Structural Basis for Unique Inhibitor Identity
Cdc7-IN-7 (Compound I-E) is defined by a unique chemical scaffold, as disclosed in patent WO2019165473A1, with the IUPAC name cyclopropylmethyl (Z)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-(morpholinoamino)-4-oxo-4,5-dihydrofuran-3-carboxylate and a molecular formula of C21H22N4O5 [1]. This structure is distinct from other common Cdc7 probes. For instance, XL413 is a thieno[3,2-d]pyrimidin-4-one derivative , and PHA-767491 is a diaminopyrimidine derivative . The structural divergence from these analogs provides a non-ATP competitive binding mode or a different interaction with the Cdc7 kinase domain, which may circumvent resistance or selectivity issues observed with other scaffolds.
| Evidence Dimension | Chemical Structure and Scaffold |
|---|---|
| Target Compound Data | Furanone derivative; IUPAC: cyclopropylmethyl (Z)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-(morpholinoamino)-4-oxo-4,5-dihydrofuran-3-carboxylate; Formula: C21H22N4O5 [1] |
| Comparator Or Baseline | XL413: Thieno[3,2-d]pyrimidin-4-one derivative ; PHA-767491: Diaminopyrimidine derivative |
| Quantified Difference | Scaffold divergence (furanone vs. thienopyrimidinone vs. pyrimidine) |
| Conditions | Defined in patent WO2019165473A1 [1] |
Why This Matters
A novel chemical scaffold offers a distinct interaction profile with the kinase, which is critical for understanding structure-activity relationships and for developing inhibitors with potentially improved selectivity or overcoming resistance seen with other chemotypes.
- [1] WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors. Google Patents. View Source
